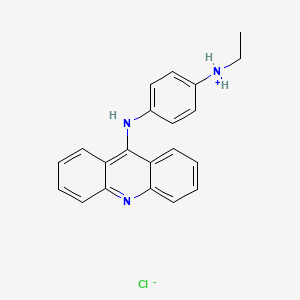
9-(p-(Ethylamino)anilino)acridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-(Ethylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicine, biology, and chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-(Ethylamino)anilino)acridine hydrochloride typically involves the reaction of acridine derivatives with ethylamine and aniline under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-(p-(Ethylamino)anilino)acridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while reduction may produce reduced acridine derivatives. Substitution reactions can result in a wide range of functionalized acridine compounds.
Wissenschaftliche Forschungsanwendungen
9-(p-(Ethylamino)anilino)acridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent dye for detecting specific compounds.
Biology: Employed in studies involving DNA intercalation and as a mutagen in genetic research.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 9-(p-(Ethylamino)anilino)acridine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription. The compound’s molecular targets include the DNA double helix and topoisomerase enzymes, which are essential for cell division and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
Quinacrine: An acridine derivative used as an antimalarial and antibacterial agent.
Acriflavine: Another acridine compound used as an antiseptic and in genetic research.
Uniqueness
9-(p-(Ethylamino)anilino)acridine hydrochloride is unique due to its specific chemical structure, which allows for targeted interactions with DNA and topoisomerase enzymes. This makes it particularly valuable in cancer research and treatment, where inhibiting DNA replication is crucial for controlling the growth of cancer cells.
Eigenschaften
CAS-Nummer |
69242-87-1 |
|---|---|
Molekularformel |
C21H20ClN3 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
[4-(acridin-9-ylamino)phenyl]-ethylazanium;chloride |
InChI |
InChI=1S/C21H19N3.ClH/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14,22H,2H2,1H3,(H,23,24);1H |
InChI-Schlüssel |
XZQFGIWACQNFGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



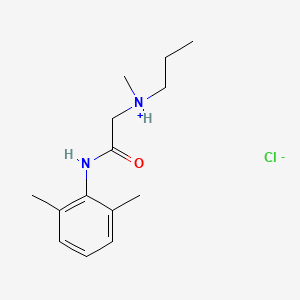
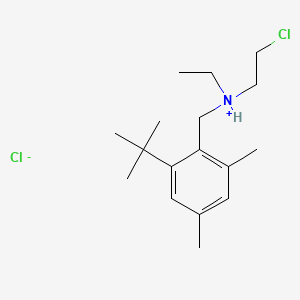
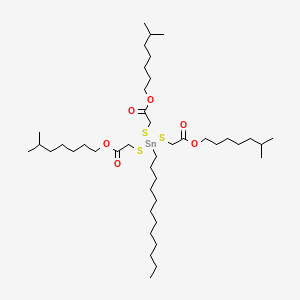
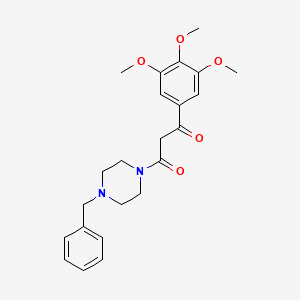
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
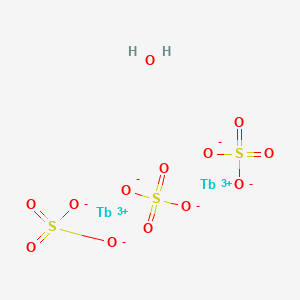
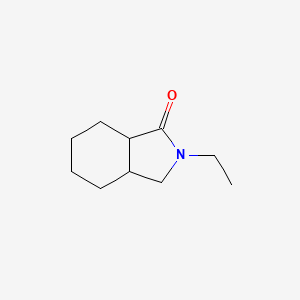
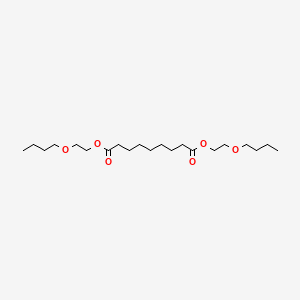


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
